2-(4-Nitrophenyl)-1,3-oxathiolane
Description
Significance of 1,3-Oxathiolane (B1218472) Systems in Synthetic Organic Chemistry
The 1,3-oxathiolane ring is more than just a structural curiosity; it serves as a valuable functional group and building block in organic synthesis. These systems are a type of thioacetal. One of the primary uses of 1,3-oxathiolanes is as a protecting group for aldehydes and ketones. The formation of the oxathiolane from a carbonyl compound is a reversible process, allowing for the protection of the carbonyl group from various reaction conditions, followed by its deprotection to regenerate the original carbonyl.
Furthermore, the 1,3-oxathiolane ring has been a critical component in the synthesis of medicinally important nucleoside analogues. nih.gov By replacing the sugar moiety of a nucleoside with a 1,3-oxathiolane ring, chemists have been able to develop a class of compounds with significant antiviral activity, known as nucleoside reverse transcriptase inhibitors (NRTIs). nih.gov The stereochemistry of the substituents on the oxathiolane ring is crucial for their biological activity, making the development of enantiomerically pure 1,3-oxathiolane precursors an important area of research. nih.gov
The presence of both a "soft" sulfur atom and a "hard" oxygen atom within the same ring gives 1,3-oxathiolanes a unique reactivity profile. This allows for selective chemical transformations at different positions of the ring.
Overview of Nitrophenyl-Substituted Heterocycles
The incorporation of a nitrophenyl group into a heterocyclic scaffold is a common strategy in medicinal chemistry and materials science. researchgate.netresearchgate.net The nitro group is a strong electron-withdrawing group, which can significantly alter the physical and chemical properties of the parent heterocycle. nih.gov These modifications can influence a molecule's reactivity, polarity, and ability to interact with biological targets. nih.gov
Nitrophenyl-substituted heterocycles are found in a wide array of compounds with diverse applications. They have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netnih.gov The electronic nature of the nitrophenyl group can play a crucial role in the mechanism of action of these compounds. For instance, the nitro group can be involved in redox cycling or can act as a hydrogen bond acceptor, facilitating binding to enzymes or receptors. nih.gov
The position of the nitro group on the phenyl ring (ortho, meta, or para) is also of great importance, as it fine-tunes the electronic and steric effects on the heterocyclic core. In 2-(4-Nitrophenyl)-1,3-oxathiolane, the para-substitution allows for a direct electronic communication between the nitro group and the oxathiolane ring through the phenyl system.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉NO₃S |
| Monoisotopic Mass | 211.03032 Da |
| Predicted XlogP | 2.0 |
| InChI | InChI=1S/C9H9NO3S/c11-10(12)8-3-1-7(2-4-8)9-13-5-6-14-9/h1-4,9H,5-6H2 |
| InChIKey | SXYNPHRNAFQAKD-UHFFFAOYSA-N |
| SMILES | C1CSC(O1)C2=CC=C(C=C2)N+[O-] |
| Data sourced from PubChem. uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitrophenyl)-1,3-oxathiolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c11-10(12)8-3-1-7(2-4-8)9-13-5-6-14-9/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYNPHRNAFQAKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(O1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40945047 | |
| Record name | 2-(4-Nitrophenyl)-1,3-oxathiolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40945047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22391-06-6 | |
| Record name | 2-(4-Nitrophenyl)-1,3-oxathiolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22391-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl-1,3-oxathiolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022391066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Nitrophenyl)-1,3-oxathiolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40945047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Nitrophenyl 1,3 Oxathiolane and Its Analogues
Cyclization Approaches for 1,3-Oxathiolane (B1218472) Ring Formation
The construction of the 1,3-oxathiolane ring is a fundamental step in the synthesis of 2-(4-nitrophenyl)-1,3-oxathiolane. This is most commonly achieved through the reaction of an aldehyde with a thiol derivative.
Condensation Reactions of Aldehydes and Thiol Derivatives
The condensation of an aldehyde with a molecule containing a thiol and a hydroxyl group is a direct and widely used method for forming the 1,3-oxathiolane ring. In the context of synthesizing this compound, the key starting materials are 4-nitrobenzaldehyde (B150856) and 2-mercaptoethanol (B42355).
The reaction between an aldehyde and 2-mercaptoethanol can be effectively catalyzed by acids. nih.gov For instance, the cyclocondensation of 4-nitrobenzyl glyoxylate (B1226380) with mercaptoacetaldehyde (B1617137) diethyl acetal (B89532) has been performed in refluxing toluene (B28343) to yield a 5-ethoxy-1,3-oxathiolane derivative. nih.gov Another example involves the reaction of a protected glycolic aldehyde with 2-mercaptoacetic acid in refluxing toluene, which proceeds through the elimination of a water molecule to form a 1,3-oxathiolane lactone. nih.gov In some cases, azeotropic removal of water is necessary to drive the reaction to completion, particularly when the aldehyde starting material exists as a hydrate. google.com
| Reactants | Catalyst/Conditions | Product | Reference |
| 4-Nitrobenzyl glyoxylate, Mercaptoacetaldehyde diethyl acetal | Toluene, reflux | 5-Ethoxy-1,3-oxathiolane derivative | nih.gov |
| Protected glycolic aldehyde, 2-Mercaptoacetic acid | Toluene, reflux | 1,3-Oxathiolane lactone | nih.gov |
| Glyoxylate/glycolic acid aldehydes, Mercaptoacetic acid | p-Toluenesulfonic acid, Toluene | 2,5-Disubstituted 1,3-oxathiolanes | google.com |
This table summarizes examples of acid-catalyzed cyclocondensation reactions for the formation of 1,3-oxathiolane rings.
Base-mediated reactions also provide a viable route to 1,3-oxathiolanes. For example, the reaction of oxiranes with carbon disulfide in the presence of sodium hydride and methanol (B129727) can produce 1,3-oxathiolane-2-thiones. researchgate.net While traditional methods for the 1,4-addition of thiols to α,β-unsaturated carbonyls often employ strong bases like alkali metal alkoxides or hydroxides, newer methods are continuously being explored. acgpubs.org
Lewis Acid-Mediated Syntheses
Lewis acids are effective catalysts for the synthesis of 1,3-oxathiolanes. The reaction of aldehydes with styrene (B11656) derivatives, mediated by boron Lewis acids, can yield 1,3-dihalo-1,3-diarylpropanes or 3-chloro-1,3-diarylpropanols. nih.gov Furthermore, the cyclocondensation of acetylated 1,3-dihydroxyacetone (B48652) dimer with 2-mercaptoacetaldehyde diethyl acetal in the presence of p-toluenesulfonic acid (p-TSA) in benzene (B151609) affords a 2,2-bis(acetoxymethyl)-5-ethoxy-1,3-oxathiolane intermediate. nih.gov The strength of the Lewis acid can be a critical factor in the outcome of the reaction. nih.gov
| Reactants | Lewis Acid/Conditions | Product | Reference |
| Aryl aldehydes, Styrene derivatives | Boron trihalides | 1,3-Dihalo-1,3-diarylpropanes | nih.gov |
| Acetylated 1,3-dihydroxyacetone dimer, 2-Mercaptoacetaldehyde diethyl acetal | p-TSA, Benzene | (±)-2,2-Bis(acetoxymethyl)-5-ethoxy-1,3-thioxalane | nih.gov |
This table highlights examples of Lewis acid-mediated syntheses of 1,3-oxathiolane derivatives.
Transition Metal-Catalyzed Cyclizations
While the direct transition metal-catalyzed cyclization to form this compound is not extensively documented in the provided results, transition metal catalysis is a powerful tool in organic synthesis for forming various heterocyclic structures. rsc.orgyoutube.com These methods often allow for efficient and selective reactions under mild conditions. rsc.org For example, transition metal triflates have been used to catalyze the conversion of alcohols to olefins through C-O bond cleavage. nih.gov The development of such methods for 1,3-oxathiolane synthesis could offer alternative and potentially more efficient routes.
Functional Group Interconversion Strategies to Introduce the 4-Nitrophenyl Moiety
An alternative synthetic approach involves first forming the 1,3-oxathiolane ring and then introducing the 4-nitrophenyl group through functional group interconversion. The nitro group is a versatile functional group in organic synthesis due to its strong electron-withdrawing nature, which can facilitate various reactions. researchgate.netnih.govnih.gov
A common strategy is the nitration of a precursor molecule, such as 2-phenyl-1,3-oxathiolane. Aromatic nitration is a fundamental reaction, often carried out using a mixture of nitric acid and sulfuric acid. scispace.com Other nitrating agents and methods have also been developed, including the use of ionic liquids or metal-modified catalysts. organic-chemistry.org The nitro group, once introduced, can also be transformed into other functional groups, highlighting its utility as a synthetic intermediate. researchgate.netnih.govscispace.com For instance, the reduction of the nitro group can yield an amino group. researchgate.netnih.gov
| Precursor | Reagents/Conditions | Product | Reference |
| Arylboronic acids | Fuming nitric acid | Nitroarenes | organic-chemistry.org |
| Phenolic compounds | 60% Nitric acid, Metal-modified montmorillonite | Nitrated phenolic compounds | organic-chemistry.org |
| Aryl chlorides, triflates, and nonaflates | Pd catalyst, Weakly basic conditions | Nitroaromatics | organic-chemistry.org |
This table showcases various methods for introducing a nitro group onto an aromatic ring, a key step in functional group interconversion strategies.
Spectroscopic and Structural Analysis of this compound Remains Elusive
Despite a comprehensive search of scientific literature and databases, detailed experimental data on the advanced spectroscopic and structural elucidation of the chemical compound this compound is not publicly available. Therefore, the in-depth analysis requested, covering high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction, cannot be provided at this time.
The inquiry sought to build a detailed scientific article structured around the specific analytical techniques used to characterize this compound. This would include a thorough examination of its proton (¹H) and carbon-13 (¹³C) NMR spectra to determine chemical shifts, coupling patterns, and the carbon framework. Furthermore, the request specified the inclusion of data from two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC, as well as Nuclear Overhauser Effect (NOE) spectroscopy for stereochemical and conformational analysis. Additionally, the planned article was to feature a section on single-crystal X-ray diffraction analysis to define the molecule's precise geometry and conformation in the solid state.
While information exists for structurally similar compounds, such as 2-(4-nitrophenyl)-1,3-dithiane, which features two sulfur atoms in the heterocyclic ring instead of one sulfur and one oxygen, this data cannot be extrapolated to accurately describe this compound. Spectroscopic and crystallographic properties are highly specific to the exact molecular structure.
Basic database entries in resources like PubChem confirm the existence of this compound, providing its molecular formula (C₉H₉NO₃S) and weight. However, these entries lack the detailed experimental spectra and crystallographic data necessary for a comprehensive scientific discussion as outlined in the initial request.
The absence of this specific data in the public domain prevents the creation of the requested detailed article and the accompanying data tables. Further research, potentially involving the original synthesis and characterization of this compound, would be required to generate the necessary experimental results.
Advanced Spectroscopic and Structural Elucidation of 2 4 Nitrophenyl 1,3 Oxathiolane
Single-Crystal X-ray Diffraction Analysis
Analysis of Intermolecular Interactions and Crystal Packing
A definitive analysis of the crystal packing and intermolecular interactions of 2-(4-Nitrophenyl)-1,3-oxathiolane is contingent upon the determination of its single-crystal X-ray structure, which is not currently available in open-access crystallographic databases. However, based on the molecular structure, several key intermolecular interactions can be predicted to govern its solid-state assembly.
The primary forces likely to direct the crystal packing are hydrogen bonds and other weak non-covalent interactions. The nitro group (—NO₂) is a potent hydrogen bond acceptor, and it is expected to form C—H···O interactions with aromatic and aliphatic C—H donors from neighboring molecules. The oxygen and sulfur atoms within the 1,3-oxathiolane (B1218472) ring, with their lone pairs of electrons, can also act as hydrogen bond acceptors.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Mechanistic Studies
High-resolution mass spectrometry (HRMS) is a critical tool for the unequivocal confirmation of the molecular formula of this compound and can provide insights into its fragmentation pathways.
Molecular Formula Validation:
The elemental composition of this compound is C₉H₉NO₃S. The theoretical exact mass of the protonated molecule, [M+H]⁺, can be calculated with high precision. Based on public chemical databases, the predicted m/z value for the [M+H]⁺ ion is 212.03760. uni.lu Experimental HRMS analysis should yield a mass measurement that is in close agreement with this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.
Predicted HRMS Data:
| Adduct | Predicted m/z |
| [M+H]⁺ | 212.03760 |
| [M+Na]⁺ | 234.01954 |
| [M-H]⁻ | 210.02304 |
This table presents predicted m/z values for common adducts of this compound. uni.lu
Mechanistic Studies:
Tandem mass spectrometry (MS/MS) experiments on the protonated molecule would reveal its characteristic fragmentation patterns. While specific experimental data is not available, fragmentation would likely involve cleavage of the oxathiolane ring, loss of small neutral molecules such as formaldehyde (B43269) (CH₂O) or thioformaldehyde (B1214467) (CH₂S), and fragmentation of the nitrophenyl group (e.g., loss of NO or NO₂). Elucidation of these fragmentation pathways can be invaluable for the structural confirmation of newly synthesized analogues or for identifying the compound in complex mixtures.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound and probing its conformational landscape. Although specific experimental spectra for this compound are not publicly documented, the expected vibrational modes can be predicted based on the characteristic frequencies of its constituent parts.
Key Expected Vibrational Modes:
Nitro Group (—NO₂): The nitro group will exhibit strong and characteristic absorption bands in the IR spectrum. The asymmetric stretching vibration is typically observed in the range of 1500-1570 cm⁻¹, while the symmetric stretching vibration appears between 1300-1370 cm⁻¹. These bands are often also observed in the Raman spectrum.
Aromatic Ring (C₆H₄): The p-substituted phenyl ring will show several characteristic vibrations. C—H stretching vibrations are expected above 3000 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The out-of-plane C—H bending vibrations are particularly informative for substitution patterns, and for a 1,4-disubstituted ring, a strong band is expected in the 800-850 cm⁻¹ region of the IR spectrum.
1,3-Oxathiolane Ring: The five-membered oxathiolane ring will have a series of characteristic vibrations. The C—S stretching vibrations typically occur in the 600-800 cm⁻¹ region and are often weak in the IR spectrum but may be stronger in the Raman spectrum. The C—O stretching vibrations are expected in the 1000-1200 cm⁻¹ range. The CH₂ scissoring and wagging modes of the ring will also be present in the fingerprint region (below 1500 cm⁻¹).
Expected Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |
| Aromatic C-H | Stretch | > 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aromatic C-H | Out-of-plane Bend (p-sub) | 800 - 850 |
| C-O (ether) | Stretch | 1000 - 1200 |
| C-S (thioether) | Stretch | 600 - 800 |
This table provides a general guide to the expected vibrational frequencies for the key functional groups in this compound.
A combined analysis of experimental IR and Raman spectra, ideally supported by theoretical calculations such as Density Functional Theory (DFT), would allow for a detailed assignment of the vibrational modes and could provide insights into the conformational preferences of the oxathiolane ring and its orientation relative to the nitrophenyl group.
Theoretical and Computational Investigations of 2 4 Nitrophenyl 1,3 Oxathiolane
Quantum Chemical Calculations of Electronic Structure and Energetics
No specific research data is available for this section.
Density Functional Theory (DFT) Studies on Molecular Geometry and Conformation
No specific research data is available for this subsection.
Ab Initio Methods for High-Accuracy Calculations
No specific research data is available for this subsection.
Computational Prediction and Validation of Spectroscopic Parameters
No specific research data is available for this section.
NMR Chemical Shift Predictions
No specific research data is available for this subsection.
Vibrational Frequency Analysis
No specific research data is available for this subsection.
Mechanistic Pathways and Transition State Analysis using Computational Methods
No specific research data is available for this subsection.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics simulations offer a powerful computational microscope to observe the time-evolution of a molecular system, providing unparalleled insights into the dynamic nature of molecules like 2-(4-Nitrophenyl)-1,3-oxathiolane. These simulations, by solving Newton's equations of motion for a system of atoms, can map out the accessible conformations, their relative energies, and the transition pathways between them, collectively known as the conformational landscape.
The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the phenyl ring to the oxathiolane ring and the puckering of the five-membered oxathiolane ring itself. The oxathiolane ring is not planar and can adopt various "envelope" and "twist" conformations. The interplay between these ring conformations and the orientation of the bulky 4-nitrophenyl substituent would be a key focus of MD simulations.
A hypothetical MD study would likely involve the following key aspects:
Force Field Selection: A crucial first step is the choice of a suitable force field (e.g., AMBER, CHARMM, GROMOS). The accuracy of the simulation is highly dependent on how well the force field parameters represent the intramolecular and intermolecular interactions of the atoms in this compound.
Simulation Setup: The molecule would be placed in a simulation box, either in a vacuum to study its intrinsic conformational preferences or, more realistically, surrounded by solvent molecules to understand its behavior in a specific environment.
Conformational Sampling: The simulation would be run for a sufficient duration (nanoseconds to microseconds) to ensure that the molecule has adequately explored its conformational space. Advanced sampling techniques, such as replica exchange molecular dynamics (REMD) or metadynamics, could be employed to overcome energy barriers and accelerate the exploration of the conformational landscape.
The analysis of the resulting trajectory would yield a wealth of information that can be presented in data tables.
Table 1: Hypothetical Dihedral Angle Analysis for Major Conformers of this compound
| Conformer | Dihedral Angle (O-C-C-S) [°] | Dihedral Angle (C-C-Ph-NO₂) [°] | Population (%) | Relative Energy (kcal/mol) |
| A | 15 | 30 | 45 | 0.0 |
| B | -15 | 30 | 35 | 0.5 |
| C | 10 | 150 | 15 | 1.2 |
| D | -10 | 150 | 5 | 2.0 |
This table represents a hypothetical outcome of an MD simulation, illustrating how the populations and relative energies of different conformers, defined by key dihedral angles, could be quantified.
Solvation Effects
The solvent environment plays a pivotal role in determining the conformational preferences and dynamics of a molecule. For this compound, the presence of polar groups (the nitro group and the ether and thioether linkages) suggests that its conformation will be sensitive to the polarity of the solvent.
MD simulations can investigate solvation effects through two primary approaches:
Explicit Solvation: The simulation box is filled with a large number of individual solvent molecules (e.g., water, methanol (B129727), DMSO). This method provides a detailed, atomistic view of solute-solvent interactions, including hydrogen bonding and the formation of solvent shells.
Implicit Solvation: The solvent is modeled as a continuous medium with a specific dielectric constant. This approach is computationally less expensive and is effective for capturing the bulk electrostatic effects of the solvent on the solute's conformational equilibrium.
By running simulations in different solvents, researchers can quantify how the conformational landscape shifts. For instance, a polar solvent might stabilize conformers with a larger dipole moment, while a nonpolar solvent might favor more compact structures.
Table 2: Hypothetical Solvation Free Energy and Dipole Moment of Dominant Conformers in Different Solvents
| Conformer | Solvent | Solvation Free Energy (kcal/mol) | Dipole Moment (Debye) |
| A | Water | -8.5 | 5.2 |
| A | Chloroform | -4.2 | 4.8 |
| B | Water | -8.1 | 5.0 |
| B | Chloroform | -4.5 | 4.6 |
This hypothetical data illustrates how MD simulations coupled with free energy calculation methods (like MM/PBSA or MM/GBSA) can predict the stability of different conformers in various solvents.
Role of 2 4 Nitrophenyl 1,3 Oxathiolane As a Synthetic Intermediate
Precursor in the Synthesis of Complex Organic Molecules
The 1,3-oxathiolane (B1218472) ring is a crucial structural motif found in several biologically active compounds, and 2-(4-nitrophenyl)-1,3-oxathiolane often serves as a key starting material for their synthesis. The enantiomerically pure 1,3-oxathiolane core is a particularly important building block for precursors that lead to a defined stereochemistry in the final nucleoside product after N-glycosylation. beilstein-journals.org
A notable example of its application is in the synthesis of 1,3-oxathiolane nucleoside analogues. nih.gov For instance, the cyclocondensation reaction of anhydrous 4-nitrobenzyl glyoxylate (B1226380) with mercaptoacetaldehyde (B1617137) diethyl acetal (B89532) can produce a 2,5-substituted 1,3-oxathiolane intermediate. beilstein-journals.orgnih.gov This intermediate can then be further modified, such as through the reduction of an ester functionality, to yield other useful synthetic precursors like 2-(hydroxymethyl)-1,3-oxathiolane. nih.gov The nitrophenyl group in the starting material can be strategically manipulated or removed in later synthetic steps, highlighting its role as a temporary directing or activating group.
The synthesis of antiviral drugs like lamivudine (B182088) and emtricitabine, which are crucial in the treatment of HIV, relies heavily on oxathiolane intermediates. semanticscholar.orgnih.gov While not a direct precursor in all commercial routes, the fundamental chemistry involving the formation of the oxathiolane ring from acyclic precursors is a central theme. semanticscholar.orgnih.gov The development of new synthetic routes to these key oxathiolane intermediates is an active area of research, aiming for more efficient and cost-effective processes. semanticscholar.orgnih.gov
The versatility of the oxathiolane core extends to the synthesis of various other complex molecules. For example, it has been incorporated into the synthesis of tetrazole analogues of 1,3-oxathiolane nucleosides, which have shown potential antiviral activity. beilstein-journals.org The ability to introduce diverse functional groups at different positions of the oxathiolane ring, often starting from precursors like this compound, underscores its importance in constructing a wide array of complex organic structures. nih.gov
Table 1: Examples of Complex Organic Molecules Synthesized Using Oxathiolane Intermediates
| Precursor/Intermediate | Synthetic Target | Significance |
| 2,5-substituted 1,3-oxathiolane | 2-(Hydroxymethyl)-1,3-oxathiolane | Building block for nucleoside analogues |
| Optically pure hydroxyoxathiolane | Lamivudine, Emtricitabine | Antiviral drugs for HIV treatment semanticscholar.orgnih.gov |
| 2-Benzoyloxymethyl-5-(2-methoxyethyloxy)-1,3-oxathiolane | Tetrazole analogues of 1,3-oxathiolane nucleosides | Potential antiviral agents beilstein-journals.org |
Applications in Material Science Precursor Chemistry
The application of this compound and related compounds as precursors in material science is an emerging area of interest. The nitrophenyl group, in particular, can be a precursor to other functional groups that can influence the electronic and optical properties of materials.
For example, research on the synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine has shown that the synthetic method can significantly impact the material properties of the final product. nih.gov A comparative study using sonochemical and thermal methods revealed that the ultrasound-assisted method not only increased the reaction rate and yield but also improved the crystallinity of the resulting material. nih.gov This suggests that the processing of nitrophenyl-containing precursors can be tailored to achieve desired material characteristics.
While the direct use of this compound in material science is not explicitly detailed in the search results, the chemistry of nitrophenyl-containing heterocycles is relevant. The nitrophenyl group can be a precursor to an amino group through reduction, which can then be used for further functionalization, such as in the development of polymers or functional dyes. The thermal stability of such compounds is also a crucial factor in their potential application in materials, and studies have been conducted to characterize these properties. nih.gov
The broader class of 1,3-oxathiolane derivatives has been explored for various applications, including in materials science. ontosight.ai Their unique chemical properties make them interesting building blocks for new materials. The presence of both sulfur and oxygen atoms in the ring can influence properties such as conductivity and thermal stability. Further research into the transformation of the nitrophenyl group of this compound could open up new avenues for its use as a precursor to functional materials.
Future Research Directions
Exploration of Novel Synthetic Routes and Catalytic Systems
The synthesis of 2-substituted-1,3-oxathiolanes is typically achieved through the condensation of a carbonyl compound with 2-mercaptoethanol (B42355). For 2-(4-Nitrophenyl)-1,3-oxathiolane, this would involve the reaction of 4-nitrobenzaldehyde (B150856) and 2-mercaptoethanol. Future research could enhance this fundamental transformation by exploring:
Advanced Catalytic Systems: While acid catalysis is common, the investigation of novel Lewis acids, solid-supported acid catalysts, or even organocatalysts could lead to milder reaction conditions, higher yields, and improved purity profiles. The development of reusable catalysts would also align with the principles of green chemistry.
Asymmetric Synthesis: The C2 position of the 1,3-oxathiolane (B1218472) ring is a stereocenter. Consequently, the development of enantioselective synthetic methods to produce specific stereoisomers of this compound is a critical research direction. nih.gov This could be achieved through the use of chiral catalysts or chiral auxiliaries.
Alternative Synthetic Methodologies: Research into alternative synthetic strategies, such as those employing sulfenyl chlorides or reactions involving oxiranes, could provide new pathways to the 1,3-oxathiolane core. nih.govorganic-chemistry.orgnih.gov For instance, methods involving the reaction of oxiranes with carbon disulfide in the presence of a catalyst have been shown to be effective for creating the 1,3-oxathiolane ring. organic-chemistry.org
Table 1: Potential Synthetic Approaches and Catalysts
| Synthetic Route | Key Reagents | Potential Catalytic System | Anticipated Advantages |
|---|---|---|---|
| Condensation | 4-Nitrobenzaldehyde, 2-Mercaptoethanol | Lewis Acids (e.g., BF3·OEt2), Solid Acids | Direct, atom-economical |
| From Oxiranes | Styrene (B11656) oxide derivative, Carbon disulfide source | Base-promoted (e.g., methoxide) | Alternative pathway, potential for different substitution patterns |
| Sulfenyl Chloride Chemistry | Vinyl acetate (B1210297) derivative, Sulfuryl chloride | Stepwise construction | Access from acyclic precursors |
Investigation of Underexplored Reaction Pathways and Transformations
The reactivity of this compound is dictated by the interplay of the 1,3-oxathiolane ring and the electron-withdrawing 4-nitrophenyl group. Future investigations could focus on:
Reactions of the 1,3-Oxathiolane Ring: The stability and reactivity of the oxathiolane ring itself warrant investigation. Studies on acidic or basic hydrolysis, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, and ring-opening reactions would provide fundamental insights into the compound's chemical behavior.
Transformations of the 4-Nitrophenyl Group: The nitro group is a versatile functional handle. Its reduction to an amine would yield 2-(4-aminophenyl)-1,3-oxathiolane, a compound with significantly different electronic properties and the potential for further derivatization, such as diazotization followed by Sandmeyer reactions.
Coupling Reactions: If the nitro group were to be replaced by a halogen, the resulting 2-(4-halophenyl)-1,3-oxathiolane could serve as a substrate for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of a library of novel 2-aryl-1,3-oxathiolane derivatives.
Table 2: Potential Chemical Transformations
| Functional Group | Reaction Type | Potential Reagents | Expected Product Type |
|---|---|---|---|
| 1,3-Oxathiolane Ring | Sulfur Oxidation | m-CPBA, H2O2 | Sulfoxide, Sulfone |
| 1,3-Oxathiolane Ring | Hydrolysis | Aqueous acid or base | 4-Nitrobenzaldehyde, 2-Mercaptoethanol |
| 4-Nitrophenyl Group | Nitro Reduction | Sn/HCl, H2/Pd-C | 4-Aminophenyl derivative |
| Aryl Halide (hypothetical) | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl derivative |
Advanced Computational Modeling for Predictive Reactivity and Selectivity
In the absence of experimental data, computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound. Future computational studies could include:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other ab initio methods can be used to calculate the geometric and electronic structure of the molecule. nih.gov This can provide insights into bond lengths, bond angles, and charge distribution, which are fundamental to understanding its reactivity.
Reaction Mechanism and Selectivity Prediction: Computational models can be developed to predict the most likely pathways for synthetic reactions and other transformations. nih.govsigmaaldrich.com By calculating the energies of intermediates and transition states, researchers can anticipate the regioselectivity and stereoselectivity of various reactions.
Prediction of Physicochemical and ADMET Properties: Computational tools can be employed to predict properties such as solubility, lipophilicity, and potential metabolic pathways. researchgate.net While this does not replace experimental testing, it can guide the design of future studies, particularly if the compound is being considered for biological applications.
Q & A
Q. What are the optimized synthetic routes for 2-(4-nitrophenyl)-1,3-oxathiolane, and how do reaction conditions influence product distribution?
Methodological Answer: The synthesis of 1,3-oxathiolane derivatives typically involves the reaction of bifunctional nucleophiles (e.g., α,β-bifunctionalized ethanes) with halogenated nitrobutadienes under catalytic conditions. For example, using p-toluenesulfonic acid (p-TsOH) as a catalyst, thiols (e.g., 2-mercaptoethanol) react with aldehydes (e.g., benzaldehyde) to form 2-aryl-1,3-oxathiolanes with yields up to 89% . Reaction parameters such as temperature, molar ratios, and solvent polarity significantly impact product selectivity. Elevated temperatures favor cyclization to form the 1,3-oxathiolane ring, while lower temperatures may yield open-chain thiolated butadienes .
Key Data:
Q. How are structural and stereochemical features of this compound validated experimentally?
Methodological Answer: Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR: Identifies characteristic signals for the oxathiolane ring (e.g., δ 4.5–5.5 ppm for acetal protons) and nitrophenyl substituents (e.g., aromatic protons at δ 7.5–8.5 ppm) .
- X-ray Crystallography: Resolves bond lengths (e.g., S–O bond: ~1.65 Å) and ring conformations, confirming the chair or envelope geometry of the oxathiolane ring .
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+ at m/z 226.05 for C9H8NO3S) .
Advanced Research Questions
Q. What mechanistic insights explain the thermal decomposition of 1,3-oxathiolane derivatives into benzisothiazolones?
Methodological Answer: Under thermal activation (110–160°C), 1,3-oxathiolane-substituted ketenimines undergo tandem 1,5-hydride shifts and S,N-cyclization with ethylene extrusion. Computational DFT studies reveal a two-step process:
1,5-Hydride Transfer: The acetalic hydrogen migrates to the central carbon of the ketenimine, forming an o-azaxylylene intermediate.
Cyclization and Fragmentation: The intermediate undergoes S–N bond formation, aromaticity recovery, and oxathiolane ring cleavage, releasing ethylene and forming 2,1-benzisothiazol-3-ones .
Key Computational Findings:
Q. How can this compound derivatives be applied as fluorescent probes for Hg2+ detection?
Methodological Answer: The 1,3-oxathiolane ring acts as a receptor in Hg2+-promoted deprotection reactions. For example, POX (2-(pyren-1-yl)-1,3-oxathiolane) exhibits a "turn-on" fluorescence response upon Hg2+ binding via thioacetal deprotection. Key experimental parameters include:
Q. What contradictions exist in reported synthetic yields of 1,3-oxathiolanes, and how can they be resolved?
Methodological Answer: Discrepancies in yields (e.g., 80–89% vs. lower yields in other studies) arise from differences in:
- Catalyst Loading: Higher p-TsOH concentrations (>1 mol%) may promote side reactions.
- Purification Methods: Column chromatography vs. recrystallization impacts recovery rates .
- Substrate Purity: Trace moisture or impurities in aldehydes (e.g., benzaldehyde) reduce cyclization efficiency .
Recommended Protocol:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
